8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core substituted with various functional groups such as ethylphenyl, methoxyethyl, and trimethyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the alkylation of adenosine derivatives. For instance, the alkylation of adenosine and 2-aminoadenosine can be carried out in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and bases such as t-BuOK, KOH, and NaH under mild heating conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazopurine derivatives with different substituents. Examples include:
- 2’-O-methoxyethyl-purine derivatives
- 2,6-diaminopurine riboside derivatives
- Phosphono-pyrimidine and -purine ribonucleosides
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N5O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-(2-ethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H25N5O3/c1-6-15-9-7-8-10-16(15)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(28)24(19(17)27)11-12-29-5/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
TYZRZEOBLJHGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C |
Origin of Product |
United States |
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